

# An In-depth Technical Guide to 1-Bromo-4-fluoro-2-propoxybenzene

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## Compound of Interest

**Compound Name:** 1-Bromo-4-fluoro-2-propoxybenzene

**Cat. No.:** B1289207

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **1-Bromo-4-fluoro-2-propoxybenzene** (CAS No. 473417-38-8), a halogenated aromatic ether of increasing interest in medicinal chemistry and materials science. This document compiles available data on its molecular structure, physicochemical properties, and safety and handling protocols. Furthermore, it outlines a probable synthetic route via the Williamson ether synthesis and discusses the broader applications of related bromo-fluoro-alkoxybenzene derivatives in drug discovery, supported by relevant experimental contexts and logical workflows.

## Core Chemical Properties

**1-Bromo-4-fluoro-2-propoxybenzene** is a substituted aromatic compound featuring a bromine atom, a fluorine atom, and a propoxy group attached to a benzene ring. Its unique substitution pattern imparts specific electronic and steric properties that are of interest for creating diverse chemical entities.

## Structural and Molecular Data

Property	Value	Source
IUPAC Name	1-Bromo-4-fluoro-2-propoxybenzene	N/A
CAS Number	473417-38-8	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>10</sub> BrFO	<a href="#">[1]</a>
Molecular Weight	233.08 g/mol	<a href="#">[1]</a>
Canonical SMILES	CCCCOc1cc(F)ccc1Br	N/A
InChI Key	N/A	N/A

## Physicochemical Properties

Quantitative physicochemical data for **1-Bromo-4-fluoro-2-propoxybenzene** is not readily available in published literature. The following table provides data for structurally related compounds to offer a comparative perspective. It is important to note that these values are for isomers or analogues and should be used as estimations for the target compound.

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Melting Point (°C)	Density (g/mL)
1-Bromo-4-fluorobenzene	460-00-4	C <sub>6</sub> H <sub>4</sub> BrF	175.00	151-152	-17.5	1.593
1-Bromo-4-propoxybenzene	39969-56-7	C <sub>9</sub> H <sub>11</sub> BrO	215.09	115-117 (10 mmHg)	N/A	1.348
2-Bromo-1-fluoro-4-propoxybenzene	1547625-49-9	C <sub>9</sub> H <sub>10</sub> BrFO	233.08	N/A	N/A	N/A
4-Bromo-1-fluoro-2-propoxybenzene	1062618-87-4	C <sub>9</sub> H <sub>10</sub> BrFO	233.08	N/A	N/A	N/A

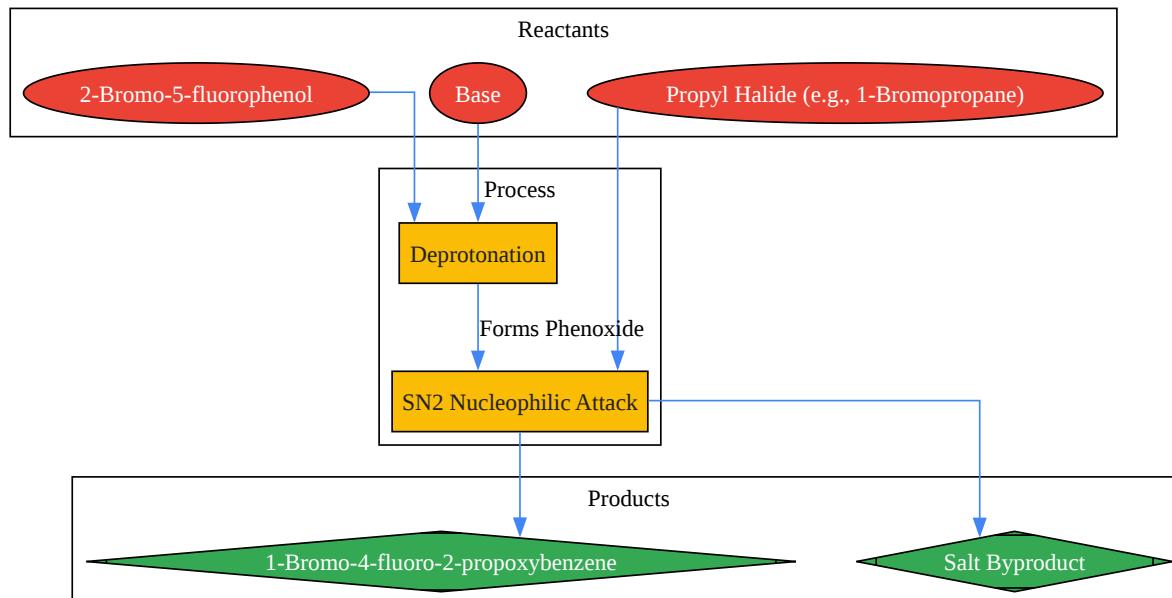
Data for related compounds are sourced from various chemical supplier databases and should be considered as reference points.

## Synthesis and Experimental Protocols

The synthesis of **1-Bromo-4-fluoro-2-propoxybenzene** is not explicitly detailed in readily available literature. However, the Williamson ether synthesis is the most probable and logical route for its preparation. This method involves the reaction of a phenoxide with an alkyl halide.

## Proposed Synthetic Pathway: Williamson Ether Synthesis

The synthesis would likely proceed by the deprotonation of 2-bromo-5-fluorophenol with a suitable base to form the corresponding phenoxide, which then undergoes nucleophilic substitution with a propyl halide (e.g., 1-bromopropane or 1-iodopropane).



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Caption: Proposed Williamson ether synthesis of **1-Bromo-4-fluoro-2-propoxybenzene**.

## General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard Williamson ether synthesis procedures. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by qualified personnel.

### Materials:

- 2-Bromo-5-fluorophenol
- 1-Bromopropane (or 1-Iodopropane)

- Sodium hydride (NaH) or Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
- Deionized water
- Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
- Brine solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

**Procedure:**

- **Reaction Setup:** In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 2-bromo-5-fluorophenol in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
- **Deprotonation:** To the stirred solution, add the base (e.g., sodium hydride, portion-wise at 0 °C, or potassium carbonate). Allow the reaction to stir at room temperature until the deprotonation is complete (cessation of gas evolution for NaH).
- **Nucleophilic Substitution:** Add 1-bromopropane to the reaction mixture. Heat the mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent. Combine the organic layers.
- **Washing:** Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities.
- **Drying and Concentration:** Dry the organic layer over an anhydrous drying agent (e.g., MgSO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure **1-Bromo-4-fluoro-2-propoxybenzene**.

Workflow Diagram:



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Caption: General workflow for the synthesis of **1-Bromo-4-fluoro-2-propoxybenzene**.

## Safety and Handling

While a comprehensive Material Safety Data Sheet (MSDS) for **1-Bromo-4-fluoro-2-propoxybenzene** is not widely available, general precautions for handling halogenated aromatic compounds should be strictly followed.[1]

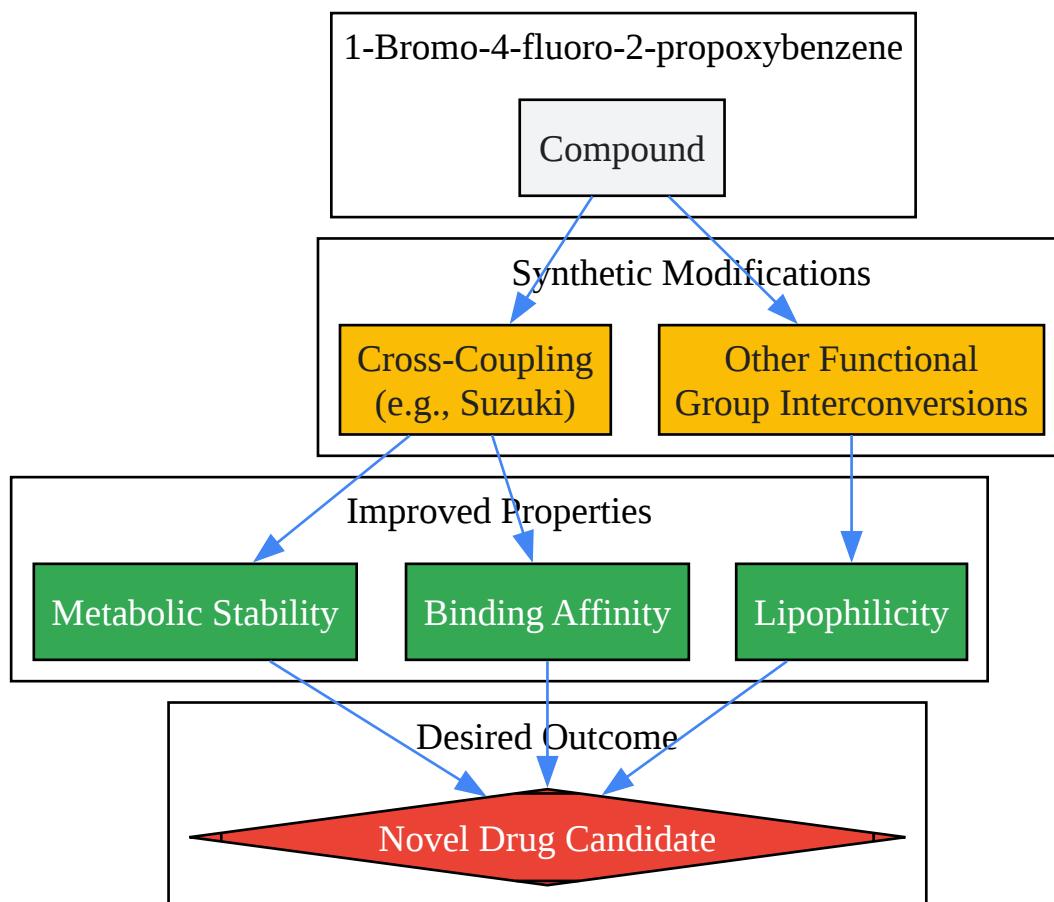
- Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1]
- Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

## Applications in Research and Drug Development

**1-Bromo-4-fluoro-2-propoxybenzene** is listed as a reagent for biological and pharmaceutical research and can be used as a reference substance for drug impurities.[1] While specific applications of this exact isomer are not detailed in the literature, the bromo-fluoro-alkoxybenzene scaffold is of significant interest in medicinal chemistry.

The presence of bromine and fluorine atoms allows for diverse synthetic modifications. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate the physicochemical properties of a molecule.

Potential Logical Relationships in Drug Discovery:



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Caption: Role of **1-Bromo-4-fluoro-2-propoxybenzene** as a scaffold in drug discovery.

## Conclusion

**1-Bromo-4-fluoro-2-propoxybenzene** is a valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. While detailed

experimental data for this specific isomer is limited, its structural similarity to other well-characterized halogenated aromatic ethers suggests its potential for a wide range of applications. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and explore its utility in the development of novel therapeutic agents and functional materials. This guide serves as a foundational resource for researchers interested in leveraging the unique properties of this compound.

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